1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one
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Overview
Description
1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one is a complex organic compound that features an indole core, a phenoxyethyl group, and a dimethylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The phenoxyethyl group can be introduced through a nucleophilic substitution reaction, where the indole nitrogen attacks an alkyl halide containing the phenoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out to replace the phenoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as UV absorption.
Mechanism of Action
The mechanism of action of 1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,2,3-benzotriazole: Known for its UV absorption properties.
2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone: Studied for its antimicrobial activity.
Uniqueness
1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one is unique due to its combination of an indole core with a phenoxyethyl group and a dimethylpropanone moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C23H27NO2 |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
1-[1-[2-(3,4-dimethylphenoxy)ethyl]indol-3-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C23H27NO2/c1-16-10-11-18(14-17(16)2)26-13-12-24-15-20(22(25)23(3,4)5)19-8-6-7-9-21(19)24/h6-11,14-15H,12-13H2,1-5H3 |
InChI Key |
IPZJMAAWJCDNBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C(C)(C)C)C |
Origin of Product |
United States |
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